

Application Note: HPLC-UV Determination of Ceftiofur Residues in Bovine Milk

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Compound of Interest		
Compound Name:	Ceftiofur Thiolactone	
Cat. No.:	B15126552	Get Quote

Abstract

This application note details a robust and reliable method for the quantitative analysis of Ceftiofur residues in raw bovine milk using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. Ceftiofur, a third-generation cephalosporin antibiotic, is widely used in dairy cattle. It is rapidly metabolized to desfuroylceftiofur (DFC), which is the primary microbiologically active metabolite and the target analyte for residue monitoring. This protocol outlines a comprehensive procedure including sample preparation involving protein precipitation and solid-phase extraction (SPE) for cleanup, followed by chromatographic separation and detection. The method is suitable for researchers, scientists, and drug development professionals for routine monitoring and to ensure compliance with regulatory limits.

Introduction

Ceftiofur is a critical antibiotic for treating bacterial infections in dairy cattle.[1][2][3] However, its use raises concerns about potential residues in milk, which can lead to allergic reactions in consumers and contribute to antimicrobial resistance.[4] Regulatory agencies worldwide have established Maximum Residue Limits (MRLs) for Ceftiofur in milk to safeguard public health. After administration, Ceftiofur is quickly metabolized into desfuroylceftiofur (DFC), which exists in both free and protein-bound forms.[1][5] Therefore, a reliable analytical method is essential for the accurate quantification of these residues. This application note presents a validated HPLC-UV method for the determination of Ceftiofur and its primary metabolite, DFC, in bovine



milk. The presented protocol is a composite of established methodologies, providing a clear and detailed workflow for accurate and reproducible results.[6][7][8]

Experimental Protocol

This protocol is designed for the analysis of Ceftiofur residues, measured as desfuroylceftiofur, in raw bovine milk.

- 1. Materials and Reagents
- · Ceftiofur Hydrochloride or Sodium standard
- · Desfuroylceftiofur (DFC) standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Disodium hydrogen phosphate
- Orthophosphoric acid
- Deionized water (18 MΩ·cm)
- C18 Solid-Phase Extraction (SPE) cartridges
- 0.45 μm Syringe filters (PVDF)
- 2. Instrumentation
- High-Performance Liquid Chromatography (HPLC) system equipped with:
 - Quaternary or Binary Pump
 - Autosampler
 - UV-Vis Detector
- Analytical balance



- Centrifuge
- pH meter
- Vortex mixer
- Nitrogen evaporator
- 3. Sample Preparation

The sample preparation involves protein precipitation followed by solid-phase extraction for sample cleanup and concentration.

- Milk Sample Preparation: Allow frozen milk samples to thaw at room temperature and mix thoroughly.
- · Protein Precipitation:
 - Pipette 5 mL of the milk sample into a 50 mL polypropylene centrifuge tube.
 - Add 10 mL of acetonitrile.
 - Vortex vigorously for 1 minute.
 - Centrifuge at 4000 rpm for 10 minutes.
- Supernatant Collection: Carefully decant the supernatant into a clean tube.
- Solvent Evaporation: Evaporate the acetonitrile from the supernatant under a gentle stream of nitrogen at 40-50°C.
- Reconstitution: Reconstitute the remaining aqueous extract with 5 mL of deionized water.
- Solid-Phase Extraction (SPE):
 - Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
 - Load the reconstituted extract onto the conditioned SPE cartridge.



- Wash the cartridge with 5 mL of water to remove interferences.
- Dry the cartridge under vacuum for 5 minutes.
- Elute the analytes with 5 mL of acetonitrile.
- Final Eluate Preparation:
 - Evaporate the eluate to dryness under a stream of nitrogen.
 - Reconstitute the residue in 1 mL of the mobile phase.
 - Filter the solution through a 0.45 μm syringe filter into an HPLC vial.
- 4. HPLC-UV Analysis

The prepared sample is now ready for injection into the HPLC system.

- Chromatographic Conditions:
 - Column: C18, 250 mm x 4.6 mm, 5 μm particle size
 - Mobile Phase: Isocratic mixture of 0.02 M disodium hydrogen phosphate buffer (pH adjusted to 6.0 with orthophosphoric acid) and acetonitrile (78:22, v/v)[7]
 - Flow Rate: 1.0 mL/min[7]
 - Injection Volume: 20 μL
 - UV Detection Wavelength: 292 nm[7]
 - Column Temperature: Ambient
- Calibration: Prepare a series of calibration standards of Ceftiofur or DFC in the mobile phase. The calibration curve should be linear over the expected concentration range of the samples.[7]
- Quantification: The concentration of Ceftiofur/DFC in the milk samples is determined by comparing the peak area of the analyte with the calibration curve.



Data Presentation

The following tables summarize the key parameters for the HPLC-UV analysis of Ceftiofur in milk.

Table 1: HPLC-UV Chromatographic Conditions

Parameter	Condition
Column	C18 (250 mm x 4.6 mm, 5 μm)
Mobile Phase	0.02 M Disodium Hydrogen Phosphate Buffer (pH 6.0) : Acetonitrile (78:22, v/v)[7]
Flow Rate	1.0 mL/min[7]
Injection Volume	20 μL
Detection Wavelength	292 nm[7]
Temperature	Ambient

Table 2: Method Validation Parameters

Parameter	Typical Value
Linearity Range	0.005 - 1.0 μg/mL[9]
Correlation Coefficient (r²)	> 0.999[7]
Average Recovery	76% - 97%[6][8]
Limit of Detection (LOD)	~0.0015 µg/mL[9]
Limit of Quantification (LOQ)	~0.05 μg/mL[6]
Intra-day Precision (RSD)	< 5%
Inter-day Precision (RSD)	< 10%
Intra-day Precision (RSD)	< 5%

Visual Workflow





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Caption: Workflow for HPLC-UV analysis of Ceftiofur in milk.

Conclusion

The HPLC-UV method described provides a reliable and sensitive approach for the determination of Ceftiofur residues in bovine milk. The sample preparation procedure, incorporating protein precipitation and solid-phase extraction, effectively removes matrix interferences, ensuring accurate quantification. This application note serves as a comprehensive guide for laboratories involved in food safety and veterinary drug residue analysis.

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